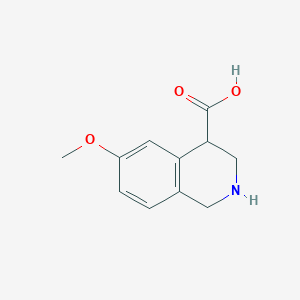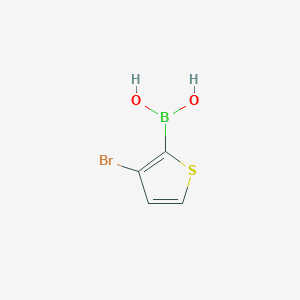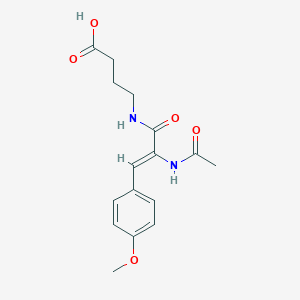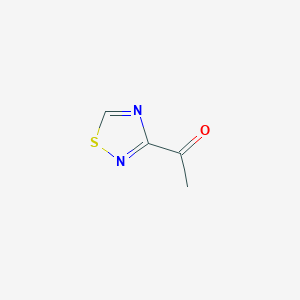
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate used in the synthesis of various pharmaceutical compounds, including Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).
Synthesis Analysis
A practical enzymatic process for its preparation has been developed, utilizing a ketoreductase (KRED) named KR-01, which transforms 2-chloro-1-(3,4-difluorophenyl)ethanone into this chiral alcohol with high conversion rates and excellent enantioselectivity (Guo et al., 2017). This process is considered green and environmentally sound, demonstrating high productivity and efficiency in industrial applications.
Molecular Structure Analysis
The structure of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol and related compounds has been characterized using techniques such as 1H NMR and MS (Lirong, 2007).
Chemical Reactions and Properties
The chemical reactions involving this compound often include asymmetric reduction processes. Studies have shown that resting cells of Candida ontarioensis and other microorganisms can be used for the asymmetric reduction of related ketones to produce chiral alcohols with high enantiomeric excess and yield (Ni et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol in various solvents and conditions. Research on similar compounds has provided insights into their interaction with solvents and the formation of molecular complexes (Toda et al., 1985).
Chemical Properties Analysis
The compound's reactivity, especially in the context of enzymatic and microbial transformations, is a key aspect of its chemical properties. Various studies have focused on optimizing conditions for biocatalytic processes to enhance yield and selectivity (Wei et al., 2019), (Zhao et al., 2016).
Applications De Recherche Scientifique
Development of Biocatalytic Processes
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a significant chiral intermediate utilized in the synthesis of various pharmaceuticals. Notably, it's used in creating Ticagrelor, a medication prescribed for acute coronary syndromes. Research has led to the development of efficient enzymatic processes to synthesize this compound. For instance, a ketoreductase identified as KR-01 was employed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol, achieving near 100% conversion with high enantiomeric purity. This approach not only simplifies the operational process but also mitigates safety risks, marking it as a green and highly productive method suitable for industrial applications (Guo et al., 2017).
Improvement of Biocatalytic Production
Further advancements in the biocatalytic production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol have been made through genetic engineering. Specific mutations in ketoreductase enzymes have shown to significantly enhance activity and stability, leading to higher yields and purity of the chiral product. These mutated enzymes demonstrate a remarkable ability to convert high substrate concentrations efficiently, which is a breakthrough in the biocatalytic process, pushing the boundaries of what's achievable in this field (Zhao et al., 2017).
Enhancement of Alcohol Dehydrogenase Activity
In a novel approach, an alcohol dehydrogenase enzyme, LkADH, was engineered to improve its activity and substrate tolerance. This advancement facilitated the efficient production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a crucial precursor for ticagrelor. The strategy employed, known as "aromatic residue scanning," involved mutating certain sites to introduce specific interactions, resulting in a substantial increase in catalytic efficiency (Ye et al., 2023).
Propriétés
IUPAC Name |
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)




![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)